molecular formula C14H9BrCl2O2 B3301064 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone CAS No. 906005-51-4

2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone

Cat. No. B3301064
Key on ui cas rn: 906005-51-4
M. Wt: 360 g/mol
InChI Key: OQBGLIOEWKCXNF-UHFFFAOYSA-N
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Patent
US09247747B2

Procedure details

1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (1000 g) was dissolved in MTBE (5000 mL) and a solution of bromine (563 g) in glacial acetic acid (400 mL) was added dropwise at room temperature. After completion of the addition the mixture was stirred for 1 h at room temperature and the pH was adjusted to 7-8 by addition of 10% NaOH solution. The organic layer was separated, extracted twice with MTBE and the combined organic phases were washed with sat. NaHCO3 solution (1×) and brine (2×). The solvent was evaporated and the crude product was used directly in the next step.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:16](=[O:18])[CH3:17].[Br:19]Br.[OH-].[Na+]>CC(OC)(C)C.C(O)(=O)C>[Br:19][CH2:17][C:16]([C:3]1[CH:4]=[CH:5][C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:7][C:2]=1[Cl:1])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)C(C)=O
Name
Quantity
5000 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
563 g
Type
reactant
Smiles
BrBr
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with MTBE
WASH
Type
WASH
Details
the combined organic phases were washed with sat. NaHCO3 solution (1×) and brine (2×)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(=O)C1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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